Lipid IVA
Description
Structure
2D Structure
Properties
Molecular Formula |
C68H130N2O23P2 |
|---|---|
Molecular Weight |
1405.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3-hydroxy-2-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonooxyoxan-2-yl]oxymethyl]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChI Key |
KVJWZTLXIROHIL-QDORLFPLSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Synonyms |
compound 406 lipid A precursor IA lipid A precursor, Salmonella typhimurium lipid A precursors, bacterial lipid A precursors, Pseudomonas lipid A precursors, Salmonella lipid IVA tetraacyl disaccharide 1,4'-bisphosphate |
Origin of Product |
United States |
Biosynthesis and Enzymology of Lipid Iva
The Raetz Pathway: Stepwise Elucidation of Lipid IVA Formation
The Raetz pathway for the biosynthesis of Kdo2-lipid A in Escherichia coli involves nine enzymatic steps, with the first six being essential for the synthesis of the minimal structure, this compound. researchgate.netresearchgate.net This pathway begins with the acylation of a uridine-diphospho-sugar and proceeds through a series of modifications to yield the final tetra-acylated and bis-phosphorylated disaccharide structure of this compound. biomolther.org
The first step in the Raetz pathway is the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govpnas.org This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA). nih.gov In E. coli, LpxA exhibits high selectivity for the R-3-hydroxymyristoyl group (a 14-carbon acyl chain). pnas.org This initial acylation is a thermodynamically reversible reaction, and as such, it is not the committed step of the pathway. pnas.orgnih.gov
The second and committed step of Lipid A biosynthesis is the removal of the acetyl group from the 2-N position of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. biomolther.orgwikipedia.org This irreversible deacetylation is catalyzed by the zinc-dependent metalloenzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). wikipedia.orgacs.org The product of this reaction is UDP-3-O-(R-3-hydroxymyristoyl)glucosamine and acetate. nih.gov
Following deacetylation, a second (R)-3-hydroxymyristoyl chain is added to the free amino group at the 2-position of the glucosamine (B1671600) ring. This N-acylation is catalyzed by UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase (LpxD). uniprot.orgnih.gov The acyl donor for this reaction is also (R)-3-hydroxymyristoyl-ACP. uniprot.org This step results in the formation of UDP-2,3-bis((R)-3-hydroxymyristoyl)glucosamine.
The formation of the characteristic disaccharide backbone of this compound is catalyzed by lipid-A-disaccharide synthase (LpxB). uniprot.orgnih.gov This enzyme condenses UDP-2,3-diacylglucosamine with 2,3-diacylglucosamine-1-phosphate (also known as lipid X) to form a tetra-acylated disaccharide 1-phosphate. uniprot.orgnih.gov LpxB is a peripheral membrane protein that carries out catalysis at the membrane interface. nih.gov
The final step in the synthesis of this compound is the phosphorylation of the 4'-hydroxyl group of the tetra-acylated disaccharide 1-phosphate. nih.govwikipedia.org This reaction is catalyzed by the tetraacyldisaccharide 4'-kinase (LpxK), an integral membrane protein that utilizes ATP as the phosphate (B84403) donor. nih.govnih.gov The product of this phosphorylation is tetraacyldisaccharide 1,4'-bis-phosphate, which is known as this compound. uniprot.org
Key Enzymes and Their Catalytic Activities
The enzymes of the Raetz pathway are highly specific and efficient catalysts, each playing a critical role in the assembly of this compound. The following table summarizes the key characteristics and catalytic activities of these enzymes.
| Enzyme | Full Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |
| LpxA | Acyl-[acyl-carrier-protein]--UDP-N-acetylglucosamine O-acyltransferase | 2.3.1.129 | UDP-N-acetylglucosamine, (R)-3-hydroxyacyl-ACP | UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, ACP | None | Cytoplasm nih.govpnas.org |
| LpxC | UDP-3-O-acyl-N-acetylglucosamine deacetylase | 3.5.1.108 | UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine | UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, Acetate | Zn2+, Fe2+ | Cytoplasm wikipedia.orguniprot.org |
| LpxD | UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase | 2.3.1.191 | UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, (R)-3-hydroxymyristoyl-ACP | UDP-2,3-bis((R)-3-hydroxymyristoyl)glucosamine, ACP | None | Cytoplasm uniprot.orguniprot.org |
| LpxB | Lipid-A-disaccharide synthase | 2.4.1.182 | UDP-2,3-diacylglucosamine, 2,3-diacylglucosamine-1-phosphate | Tetraacyldisaccharide-1-phosphate, UDP | None | Peripheral membrane (cytoplasmic side) uniprot.orgnih.gov |
| LpxK | Tetraacyldisaccharide 4'-kinase | 2.7.1.130 | Tetraacyldisaccharide-1-phosphate, ATP | This compound, ADP | Mg2+ | Inner membrane (cytosolic face) nih.govnih.gov |
Table 1. Key enzymes involved in the biosynthesis of this compound.
Characterization of LpxK: Structure, Substrate Binding, and Interfacial Catalysis
Crystal structures of LpxK from Aquifex aeolicus have provided significant insights into its function. pnas.orgresearchgate.net The enzyme is composed of two primary domains:
N-terminal Domain: This domain shares structural homology with other members of its family and is responsible for catalysis via the P-loop. It also plays a role in positioning the disaccharide-1-phosphate substrate for phosphoryl transfer at the inner membrane. pnas.org
C-terminal Domain: This smaller domain is a unique feature of LpxK. It assists in binding the nucleotide substrate (ATP) and a magnesium ion (Mg2+), undergoing a hinge motion of approximately 25 degrees to secure them. pnas.org
LpxK's interaction with the cell membrane is a classic example of interfacial catalysis. It is predicted to attach to the inner membrane through the partial burial of an N-terminal helix, which serves as a hydrophobic anchor. pnas.orgresearchgate.netduke.edunih.gov This anchoring allows the enzyme to partially extract its lipid substrate from the membrane to perform the phosphorylation reaction in a pocket formed between its two domains. pnas.orgresearchgate.net
Further structural studies of LpxK in complex with its product, this compound, have revealed that the enzyme binds almost exclusively to the glucosamine and phosphate moieties of the lipid. duke.edunih.govrcsb.org The acyl chains of this compound remain largely extended into the solvent and are mostly disordered. researchgate.net This mode of binding explains LpxK's limited specificity regarding the number or length of the acyl chains on its substrate. duke.edunih.govrcsb.orgresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Enzyme Class | Atypical P-loop kinase | pnas.org |
| Catalytic Function | Phosphorylates the 4'-position of disaccharide-1-phosphate to form this compound | pnas.orgnih.gov |
| Domain Structure | Two α/β/α sandwich domains: a catalytic N-terminal domain and a nucleotide-binding C-terminal domain | pnas.org |
| Membrane Interaction | Anchors to the membrane via an N-terminal helix, enabling interfacial catalysis | researchgate.netduke.edunih.gov |
| Substrate Binding | Binds primarily to the glucosamine/phosphate head-group of the lipid substrate | duke.edunih.govrcsb.org |
Role of LpxA and LpxD in Acyl Chain Selection
The initial steps of this compound biosynthesis, which occur in the cytoplasm, are catalyzed by the acyltransferases LpxA and LpxD. These enzymes are responsible for attaching the primary fatty acid chains to the glucosamine backbone and are critical determinants of the final acyl chain composition of Lipid A. nih.gov
LpxA (UDP-N-acetylglucosamine acyltransferase): Catalyzes the first step of the pathway, transferring an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.netplos.org
LpxD (UDP-3-O-[(R)-3-hydroxymyristoyl]-glucosamine N-acyltransferase): Catalyzes the third step, adding a second (R)-3-hydroxyacyl chain, this time to the 2-amino group of the UDP-glucosamine intermediate. nih.govplos.orgnih.gov
The substrate specificity of these two enzymes largely dictates the type of fatty acids incorporated, which can vary between different bacterial species. nih.gov In Escherichia coli, both LpxA and LpxD exhibit a strong preference for (R)-3-hydroxymyristoyl-ACP, a saturated 14-carbon fatty acyl chain. nih.govnih.gov In contrast, the LpxA from Neisseria meningitidis is thought to preferentially use (R)-3-hydroxylauroyl-ACP (a 12-carbon chain), while its LpxD maintains a specificity for myristoyl chains. nih.gov
Interestingly, while in vivo analysis of E. coli Lipid A shows exclusive incorporation of saturated acyl chains, in vitro studies have demonstrated that both LpxA and LpxD possess a degree of promiscuity and can tolerate unsaturated fatty acyl chains. nih.gov This suggests the presence of a regulatory mechanism in living cells that prevents the incorporation of these non-native acyl chains. nih.gov
The crystal structure of E. coli LpxD reveals a homotrimeric enzyme where each subunit contains a left-handed parallel β-helix (LβH) domain, which is a common feature in enzymes that bind acyl chains. nih.gov Research has shown that targeted mutations within the acyl chain binding pocket of LpxD can alter its substrate selectivity. For instance, an M290A mutation in E. coli LpxD was shown to expand the hydrophobic binding cleft, leading to the incorporation of longer hydroxyacyl chains into Lipid A in vivo. nih.gov
Downstream Enzymes: LpxL and LpxM for Lipid A Maturation from this compound
Following the synthesis of this compound at the inner membrane, further modifications are required to produce the final, mature Lipid A structure found in the outer membrane. In E. coli, this maturation process involves the addition of two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugars to this compound by the enzyme KdtA, forming Kdo₂-Lipid IVA. nih.govresearchgate.net Subsequently, two late acyltransferases, LpxL and LpxM, add secondary acyl chains to this intermediate. nih.govnih.gov
LpxL (htrB): Adds a laurate (12-carbon) acyl chain.
LpxM (msbB): Adds a myristate (14-carbon) acyl chain. nih.gov
These additions result in the characteristic hexa-acylated Lipid A of E. coli. LpxL and LpxM belong to the large and diverse superfamily of lysophospholipid acyltransferases (LPLATs). nih.gov In E. coli, LpxM shows a strong preference for the penta-acylated product of LpxL's activity, indicating a sequential acylation process. researchgate.netuniprot.org However, some LpxM orthologs exhibit significant substrate promiscuity. For example, in Neisseria meningitidis strains where the Kdo transferase is absent, LpxL and LpxM are capable of using this compound directly as a substrate for acylation. nih.gov
Regulatory Mechanisms in this compound Biosynthesis
The biosynthesis of this compound and its subsequent conversion to Lipid A are tightly controlled to maintain the integrity of the bacterial outer membrane. A key control point is the enzyme LpxC, which catalyzes the first committed step in the pathway. plos.org The concentration and activity of LpxC are regulated through controlled proteolysis by the FtsH protease. The signal for this degradation is thought to originate from the concentration of a downstream product, the lipid A disaccharide. plos.org
Another layer of regulation exists at the level of acyl chain selection. As noted previously, although E. coli LpxA and LpxD can utilize unsaturated acyl chains in vitro, a cellular mechanism ensures that only saturated chains are incorporated into Lipid A in vivo. nih.gov It has been hypothesized that this regulation is linked to the genetic organization of the enzymes; in E. coli, the genes encoding LpxA, LpxD, and FabZ (an enzyme involved in fatty acid synthesis) are co-located in a cistron, suggesting their expression and activities may be co-regulated. nih.gov
Furthermore, many of the enzymes that modify the mature Lipid A structure are regulated by two-component systems such as PhoP–PhoQ and PmrA–PmrB. These systems sense environmental signals like pH changes or the concentration of divalent cations, allowing the bacterium to alter its outer membrane composition in response to external stresses. mdpi.comnih.gov
In Vitro Enzymatic Synthesis Systems for this compound Production
The complexity of Lipid A and its precursors has spurred the development of cell-free enzymatic systems to produce these molecules for research purposes. These platforms provide a controlled environment to synthesize this compound and its analogues, facilitating detailed studies of their structure-activity relationships. nih.govnih.gov
Modular Cell-Free Multienzymatic Platforms
Researchers have successfully developed modular, cell-free multienzymatic platforms for the total enzymatic synthesis of this compound. nih.gov One such system reconstitutes 19 purified proteins from E. coli in vitro. nih.govnih.gov The synthesis is powered by the addition of simple building blocks and cofactors: acetyl-CoA, UDP-N-acetylglucosamine, NADPH, and ATP. nih.gov
The biosynthetic pathway within this platform is often organized into distinct modules:
Modules A, B, and C: These modules work together to synthesize the required acyl-ACP donor, (R)-3-hydroxymyristoyl-ACP, in situ from basic precursors. nih.gov
Module D: This module contains the enzymes of the core Lipid A pathway (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) that utilize the acyl-ACP to construct the this compound molecule. nih.gov
This modular design offers significant flexibility for studying the pathway and for producing modified versions of the final product. nih.gov
Engineering of this compound Structure through Enzyme Swapping and Modifications
A key advantage of modular in vitro systems is the ability to engineer the structure of this compound by substituting or modifying the enzymes in the reaction. nih.gov The reconstituted multienzyme systems have shown considerable promiscuity, readily accepting orthologous enzymes from different bacterial species. nih.gov This "enzyme swapping" enables the rational design of this compound analogues with altered acyl chain compositions. nih.govmdpi.com
| Enzyme(s) Swapped | Source of New Enzyme(s) | Effect on this compound Product | Reference |
|---|---|---|---|
| E. coli FabA and FabZ | Synechococcus sp. PCC 7002 (FabZ only) | The most abundant product becomes fully saturated this compound | nih.gov |
| E. coli LpxA, LpxC, and LpxD | Pseudomonas aeruginosa | Altered mixture of this compound analogues with different acyl chains | nih.gov |
This approach has proven effective for manipulating the saturation of the acyl chains. For instance, replacing the E. coli enzymes FabA and FabZ with a single FabZ enzyme from the cyanobacterium Synechococcus sp. leads to the preferential synthesis of fully saturated fatty acids, and consequently, a final this compound product that is almost entirely saturated. nih.gov Similarly, substituting the initial acyltransferases (LpxA/C/D) from E. coli with their counterparts from Pseudomonas aeruginosa results in a different profile of this compound products, reflecting the differing specificities of the swapped enzymes. nih.gov These techniques provide a powerful tool for generating novel lipid structures for immunological and therapeutic research.
Molecular Mechanisms of Lipid Iva Host Receptor Interaction
Recognition by the Toll-like Receptor 4 (TLR4)-MD-2 Complex
The TLR4-MD-2 complex is the canonical receptor for lipopolysaccharide (LPS), of which Lipid A is the active component. Lipid IVA, a precursor in the biosynthesis of Lipid A, is also recognized by this receptor complex. The binding of this compound to the MD-2 protein induces conformational changes in the TLR4-MD-2 complex, which is the pivotal event for the initiation of downstream signaling. This recognition process is a highly specific and regulated event, with the MD-2 co-receptor playing a crucial role in determining the ligand-binding specificity of TLR4.
MD-2 is a soluble protein that associates with the extracellular domain of TLR4 and contains a deep hydrophobic pocket that directly binds the acyl chains of lipid A and its analogues, including this compound. The species origin of MD-2 is a critical determinant of the biological activity of this compound. This specificity arises from differences in the amino acid composition of the MD-2 binding pocket between species, which influences how this compound is accommodated and presented to TLR4.
In humans, the MD-2 pocket binds this compound in a manner that prevents the proper dimerization of the TLR4 receptor, leading to an antagonistic effect. Conversely, murine MD-2 binds this compound in a conformation that promotes TLR4 dimerization and subsequent signaling, resulting in an agonistic response. This highlights the central role of MD-2 in interpreting the chemical structure of this compound and translating it into a specific biological outcome.
The binding of an agonist to the TLR4-MD-2 complex induces a significant conformational change, leading to the formation of a symmetrical "m"-shaped dimer of two TLR4-MD-2-ligand complexes. This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating a downstream signaling cascade.
In the case of this compound, its binding to the murine TLR4-MD-2 complex induces a conformational change that facilitates this agonistic dimerization. Crystal structures have revealed that this compound, despite having fewer acyl chains than fully mature Lipid A, can still promote a dimeric structure in the murine complex similar to that induced by potent agonists. However, when this compound binds to the human TLR4-MD-2 complex, it fails to induce the necessary conformational changes for stable dimerization, thus acting as an antagonist by occupying the binding site and preventing the binding of agonistic ligands.
The differential response to this compound between murine and human systems is a well-documented example of species-specificity in innate immunity. This dichotomy is rooted in subtle but critical differences in the amino acid sequences of both TLR4 and MD-2, which collectively determine the binding affinity, orientation of the ligand, and the subsequent conformational state of the receptor complex.
In mice, this compound acts as a weak agonist of the TLR4-MD-2 complex. This agonistic activity is dependent on specific amino acid residues in both murine TLR4 and murine MD-2. Computational and crystallographic studies have shown that this compound binds within the hydrophobic pocket of murine MD-2 in a manner that allows for the proper orientation and interaction with TLR4, leading to receptor dimerization and signaling. The electrostatic surface potential of murine MD-2, which is more electropositive compared to human MD-2, is also thought to contribute to the agonistic activity of this compound in this species. The interaction is sufficient to induce the formation of a 2:2:2 complex of TLR4, MD-2, and this compound, which is characteristic of an agonistic response.
In contrast to its activity in mice, this compound acts as an antagonist of the human TLR4-MD-2 complex. nih.govfrontiersin.orgnih.gov This antagonistic activity is primarily determined by the human MD-2 protein. nih.govoup.comsemanticscholar.orgoup.com When this compound binds to human MD-2, it adopts a conformation that is different from its agonistic binding mode in the murine system. pnas.org This altered conformation prevents the necessary interactions with a second TLR4 molecule, thereby inhibiting the formation of a functional signaling dimer. nih.gov this compound effectively competes with potent agonists like LPS for binding to the human TLR4-MD-2 complex, thus blocking their pro-inflammatory effects. oup.com
The species-specific activity of this compound is directly linked to its differential binding modes and the resulting stoichiometry of the receptor complex. In the murine system, this compound promotes the formation of a 2:2:2 TLR4-MD-2-Lipid IVA heterotetramer, which is the active signaling complex. pnas.org This indicates a binding stoichiometry of two this compound molecules per activated receptor dimer.
In the human system, while this compound can bind to the TLR4-MD-2 complex, it does not effectively induce the formation of the 2:2:2 heterotetramer. nih.gov Instead, it is thought to form a 1:1:1 complex with TLR4 and MD-2, which is incapable of initiating a signal. Binding studies have suggested that the antagonistic activity of this compound in the human system correlates with an augmented maximal binding to the chimeric mouse TLR4-human MD-2 complex, which was approximately two-fold higher than that of Lipid A, potentially indicating a different stoichiometry of interaction. nih.govoup.com
Interactive Data Table: Species-Specific Activity of this compound
| Species | Receptor Complex | This compound Activity | Key Molecular Determinants |
| Mouse | mTLR4/mMD-2 | Agonist | Specific residues in murine TLR4 and MD-2 promoting a pro-dimerization conformation. |
| Human | hTLR4/hMD-2 | Antagonist | Human MD-2 structure induces a non-dimerizing conformation of this compound. |
TLR4 Oligomerization and its Modulation by this compound
The activation of Toll-like receptor 4 (TLR4) signaling is a multi-step process initiated by the binding of an agonist, such as Lipid A, to the MD-2 coreceptor, which then forms a complex with TLR4. A critical event in the activation cascade is the dimerization or oligomerization of the TLR4/MD-2 complex, which brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, allowing for the recruitment of downstream signaling adaptors.
This compound, a precursor of Lipid A, demonstrates antagonistic properties in human cells by binding to the TLR4-MD-2 complex without inducing its oligomerization. oup.comnih.govresearchgate.net While this compound can bind to the human TLR4-MD-2 complex, it fails to trigger the necessary conformational changes required for the formation of a stable dimeric receptor complex. oup.com Studies have shown that in human cell systems, this compound not only fails to induce TLR4 oligomerization on its own but also actively inhibits the oligomerization induced by the potent agonist Lipid A. oup.com This inhibitory effect is believed to be a key mechanism behind its antagonistic activity. By occupying the binding site on MD-2, this compound prevents Lipid A from productively engaging the receptor complex and driving the dimerization process.
In contrast, in murine cells, this compound acts as a weak agonist and can induce a degree of TLR4 oligomerization, albeit less efficiently than Lipid A. oup.com This species-specific difference in activity highlights the subtle but critical structural determinants within the TLR4/MD-2 complex that govern ligand-induced receptor activation.
| Ligand | Effect on Human TLR4 Oligomerization | Effect on Mouse TLR4 Oligomerization | Reference |
| Lipid A | Induces Oligomerization | Induces Oligomerization | oup.com |
| This compound | No Induction; Inhibits Lipid A-induced Oligomerization | Weak Induction | oup.compnas.org |
Downstream Intracellular Signaling Pathways
Upon activation, the TLR4 receptor complex initiates intracellular signaling through two principal pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. The differential engagement of these pathways dictates the nature and magnitude of the subsequent inflammatory response.
In murine macrophage cell lines, this compound has been shown to be an efficient activator of the MyD88-dependent signaling pathway. nih.govoup.com This pathway leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov Studies have demonstrated that at higher concentrations, this compound can induce levels of IL-1β production comparable to those induced by potent agonists like hexa-acylated Lipid A. nih.gov The activation of this pathway is further supported by the observation of early IκBα phosphorylation, a key step in the activation of NF-κB, which is similarly induced by both Lipid A and this compound in mouse macrophages. nih.gov
| Stimulant | MyD88-Dependent Pathway Outcome (Mouse Macrophages) | Key Findings | Reference |
| This compound | Efficient Activation | Induces IL-1β production and early IκBα phosphorylation. | nih.govoup.com |
| Lipid A (E. coli-type) | Potent Activation | Induces high levels of IL-1β production and early IκBα phosphorylation. | nih.gov |
In stark contrast to its effects on the MyD88-dependent pathway, this compound exhibits a limited ability to activate the MyD88-independent signaling cascade. nih.govoup.com This pathway is mediated by the TRIF adaptor protein and leads to the activation of the transcription factor IRF3 and the production of type I interferons (e.g., IFN-β) and other inflammatory mediators like RANTES (CCL5). nih.gov
Research has shown that the maximum production of RANTES induced by this compound in mouse macrophage cell lines is less than 50% of that induced by other Lipid A compounds. nih.gov Similarly, IFN-β promoter activity is significantly lower following stimulation with this compound compared to potent TLR4 agonists. nih.gov This is consistent with findings that this compound barely stimulates the phosphorylation of IRF3, a critical event in the activation of the MyD88-independent pathway. nih.gov This differential activation suggests that the conformational state induced by this compound binding to the murine TLR4/MD-2 complex is sufficient to recruit MyD88 but not to efficiently engage the TRAM-TRIF adaptor complex required for the MyD88-independent response.
| Stimulant | MyD88-Independent Pathway Outcome (Mouse Macrophages) | Key Findings | Reference |
| This compound | Limited Activation | Induces less than 50% of maximum RANTES production and IFN-β promoter activity. Barely stimulates IRF3 phosphorylation. | nih.govoup.com |
| Lipid A (E. coli-type) | Efficient Activation | Efficiently stimulates RANTES production, IFN-β promoter activity, and IRF3 phosphorylation. | nih.gov |
Interaction with Caspases and Noncanonical Inflammasome Activation
Beyond the canonical TLR4 signaling pathways, the direct sensing of intracellular lipopolysaccharide (LPS) by caspases triggers the noncanonical inflammasome pathway, leading to pyroptotic cell death.
Recent studies have identified caspase-4 (in humans) and its murine ortholog, caspase-11, as direct intracellular receptors for the Lipid A moiety of LPS. This interaction is a critical step in the activation of the noncanonical inflammasome. Research has demonstrated that this compound is capable of binding to both caspase-4 and caspase-11. researchgate.netnih.gov However, despite this physical interaction, this compound fails to induce the oligomerization and subsequent activation of these caspases. nih.gov This suggests that while the binding affinity of this compound to the caspase activation and recruitment domain (CARD) is sufficient for interaction, it does not promote the conformational changes necessary to trigger the downstream proteolytic cascade and pyroptosis. nih.gov Therefore, this compound acts as a binding partner but not an activator of the noncanonical inflammasome in mice. researchgate.netnih.gov
| Compound | Interaction with Caspase-4/11 | Functional Outcome | Reference |
| This compound | Binds | Does not activate the noncanonical inflammasome. | researchgate.netnih.govnih.gov |
| Lipid A | Binds and Activates | Induces oligomerization and activation, leading to pyroptosis. | researchgate.netnih.gov |
Impact on Oligomerization and Catalysis of Caspases
This compound interacts directly with inflammatory caspases, specifically the murine caspase-11 and its human orthologs, caspase-4 and caspase-5. However, this interaction does not translate into functional activation of these enzymes. Research demonstrates that while this compound can bind to the Caspase Activation and Recruitment Domain (CARD) of caspase-4 and caspase-11, it fails to induce the subsequent critical steps of oligomerization and catalytic activation researchgate.netnih.gov.
Oligomerization, the process of multiple caspase molecules assembling into a complex, is a prerequisite for their proximity-induced autoprocessing and activation. Studies have shown that potent activators like hexa-acylated lipid A induce this assembly, leading to pyroptotic cell death nih.gov. In contrast, this compound, a tetra-acylated precursor, does not trigger this conformational change researchgate.netnih.gov. Although biotin-labeled this compound has been shown to precipitate both cellular and recombinant caspase-4/11, confirming a direct binding interaction, it does not stimulate their aggregation or enzymatic activity researchgate.net.
This failure to activate the non-canonical inflammasome is consistent with observations that this compound does not cause pyroptotic cell death, a hallmark of inflammatory caspase activation nih.gov. Therefore, in the context of direct caspase interaction, this compound acts as an antagonist; it binds to the receptor but does not elicit the structural rearrangement necessary for catalysis and the initiation of the downstream inflammatory cascade researchgate.netnih.govnih.gov.
Table 1: Effect of this compound on Caspase-4/11
| Feature | Observation | References |
|---|---|---|
| Binding | Directly binds to the CARD domain of caspase-4 and caspase-11. | researchgate.netnih.govnih.gov |
| Oligomerization | Fails to induce oligomerization. | researchgate.netnih.gov |
| Catalytic Activation | Does not stimulate catalytic activation. | researchgate.netnih.gov |
| Pyroptosis Induction | Fails to cause pyroptotic cell death. | nih.gov |
| Functional Outcome | Acts as an antagonist for non-canonical inflammasome activation. | researchgate.netnih.gov |
Immunomodulatory Effects and Cytokine Induction
This compound is a significant immunomodulator that exerts its effects primarily through the Toll-like receptor 4 (TLR4)-MD-2 receptor complex. Its activity is notably species-specific; it acts as an antagonist of the human TLR4 complex but as an agonist for the murine counterpart researchgate.netnih.gov. This dual nature has made this compound a valuable tool for dissecting the molecular mechanisms of TLR4 signaling biorxiv.org. As an antagonist in human cells, this compound can inhibit the induction of inflammatory cytokines upon co-treatment with lipopolysaccharide (LPS) or Lipid A biorxiv.orgfrontiersin.org.
The immunomodulatory effects of this compound are closely tied to its influence on two major downstream signaling pathways of TLR4: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway nih.gov. In murine macrophage cell lines, where it acts as an agonist, this compound demonstrates a bias towards the MyD88-dependent pathway. It efficiently stimulates this pathway, which is responsible for the production of many early pro-inflammatory cytokines, while showing a limited ability to activate the MyD88-independent pathway that leads to the production of type I interferons and other specific chemokines nih.govnih.gov.
The modulatory effect of this compound on cytokine production is a direct consequence of its differential activation of TLR4 signaling pathways. In human systems, its antagonistic properties lead to the inhibition of TNF-α, IL-1α/β, and IL-6 release when cells are challenged with potent agonists like LPS biorxiv.orgfrontiersin.org.
In murine cells, where it functions as an agonist, this compound's impact on cytokine production is more complex. It can induce robust production of cytokines primarily regulated by the MyD88-dependent pathway, such as IL-1β nih.govnih.gov. However, the production of cytokines that rely on the MyD88-independent pathway, like RANTES (CCL5), is significantly lower compared to stimulation with hexa-acylated Lipid A nih.govnih.gov. For instance, the maximum level of RANTES production induced by this compound was found to be less than 50% of that induced by other lipid A compounds nih.gov. This suggests that the structural properties of this compound are not optimal for inducing the full spectrum of TLR4-mediated responses, particularly those involving the endosomal localization of the receptor required for TRIF-dependent signaling nih.gov.
Table 2: Cytokine Modulation by this compound in Murine Macrophages
| Cytokine | Predominant Signaling Pathway | Response to this compound Stimulation | References |
|---|---|---|---|
| IL-1β | MyD88-dependent | Efficient production, similar to other Lipid A compounds at high concentrations. | nih.govnih.gov |
| TNF-α | MyD88-dependent | Potent induction. | nih.gov |
| RANTES (CCL5) | MyD88-independent | Maximal production is less than 50% compared to other Lipid A compounds. | nih.govnih.gov |
| IFN-β | MyD88-independent | Very low promoter activity induced. | nih.govnih.gov |
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression and a key target of TLR4 signaling. This compound's influence on NF-κB activation mirrors its species-specific and pathway-specific activities nih.govnih.govbiorxiv.org. In human systems, by acting as a TLR4 antagonist, this compound inhibits LPS-induced NF-κB activation biorxiv.orgbiorxiv.org. This is achieved by binding to the TLR4-MD-2 complex without inducing the conformational changes necessary for downstream signaling, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB nih.govfrontiersin.org.
Conversely, in murine cells, this compound acts as an agonist and effectively stimulates NF-κB activation nih.gov. This activation is primarily driven through the MyD88-dependent pathway, leading to early and robust IκBα phosphorylation and degradation nih.gov. Studies using reporter assays have shown that this compound can stimulate NF-κB-dependent gene expression to levels comparable to other potent Lipid A variants, although its maximal activity might be slightly lower nih.gov. The efficient activation of the early phase of NF-κB signaling is consistent with this compound's strong agonistic activity on the MyD88-dependent arm of the TLR4 pathway in mouse cells nih.gov.
Structure Activity Relationship Sar Studies of Lipid Iva and Its Analogues
Influence of Acyl Chain Number and Length on Immunological Activity
The number and length of acyl chains on Lipid A structures, including Lipid IVA, significantly impact their ability to activate or antagonize TLR4. Tetra-acylated this compound, with its four acyl chains, exhibits different signaling activities compared to hexa-acylated Lipid A found in canonical E. coli LPS nih.gov. While hexa-acylated Lipid A is a potent agonist activating both MyD88-dependent and TRIF-dependent signaling pathways, tetra-acylated this compound is generally a weaker agonist or even an antagonist, depending on the species nih.gov.
Variations in acyl chain length also modulate the severity of TLR4-mediated immune responses nih.gov. Studies on synthetic TLR4 antagonists based on a glucosamine (B1671600) core with two phosphate (B84403) esters and two linear carbon chains have shown that compounds with 10, 12, and 14 carbon chains are associated with higher stabilization of the TLR4/MD-2 antagonist conformation compared to the C16 variant acs.org. Binding experiments with human MD-2 indicated that C12 and C14 variants have higher affinity than C10, while the C16 variant did not interact with the protein acs.org. This suggests that optimal acyl chain lengths exist for specific types of TLR4 modulation.
Hypo-acylated fatty acids often have longer carbon chain lengths (16-carbon and 18-carbon chains) compared to the optimal 12- and 14-carbon chains required for robust TLR4 activation researchgate.net. For instance, in Chlamydia trachomatis lipid A, three out of five acyl chains exceed the optimal length for TLR4 activation (C12-C14), with lengths up to 21 carbon atoms frontiersin.org.
The position of acyl chains on the glucosamine backbone also plays a role. In murine cells, the position-specific addition of a fifth acyl chain to tetra-acylated this compound can convert it from a non-activating structure to a specific agonist for either Caspase-11 or TLR4, depending on whether the acyltransferase is MsbB or LpxP, respectively biorxiv.org.
The following table summarizes the general influence of acyl chain number on TLR4 activity:
| Acyl Chain Number | Typical Activity (relative to hexa-acylated) | Example | Reference |
| Four | Weaker agonist/Antagonist (species-dependent) | This compound | nih.govmdpi.com |
| Five | Weaker agonist/Partial agonist | Penta-acylated Lipid A | nih.govf1000research.com |
| Six | Potent Agonist | E. coli Lipid A | nih.govmdpi.com |
| Seven | Non-toxic/Anti-endotoxic activity | Salmonella typhimurium Lipid A | mdpi.com |
Role of Phosphate Groups in Receptor Interaction and Activity
The two phosphate groups located at the 1 and 4' positions of the diphosphorylated glucosamine backbone of Lipid A, including this compound, are critical for interaction with the TLR4-MD-2 complex researchgate.netumassmed.edu. These phosphate groups bind to the TLR4-MD-2 complex by interacting with positively charged residues in TLR4, TLR4*, and MD-2, and can form hydrogen bonds umassmed.edu.
The orientation of the sugar-phosphate backbone of this compound within the MD-2 binding pocket is crucial for its species-specific activity frontiersin.orgunimib.it. In human MD-2 complexed with this compound, the glucosamine-phosphate backbone is shifted and rotated compared to the binding of hexa-acylated LPS mdpi.com. This inverted binding mode in human TLR4/MD-2 prevents the second phosphate group from reaching the optimal binding site for agonist ligands, contributing to this compound's antagonistic effect in humans unimib.it. In contrast, the agonistic action of this compound in mice is linked to a glutamate (B1630785) residue (Glu122) in murine MD-2, which favors the upward shift of one phosphate group into a bridging position necessary for complex dimerization and signaling unimib.it.
While the presence of phosphate groups is generally important for TLR4 interaction, some studies on synthetic Lipid A analogues have suggested that phosphate groups might not be strictly necessary for the activation of B lineage cells, indicating that other structural features, such as the distance between an anionic group and an N-acyl chain, might be more critical in certain contexts nih.gov. However, for direct TLR4/MD-2 interaction and signaling, the phosphate groups play a significant role.
Insights from Synthetic Analogues in Defining Functional Determinants
Synthetic analogues of this compound and Lipid A have been invaluable tools for dissecting the structural features critical for TLR4 modulation mdpi.comacs.orgresearchgate.net. By systematically modifying specific parts of the molecule, researchers can define the functional determinants of activity.
Studies using synthetic monosaccharide-based TLR4 antagonists, mimicking Lipid X (a monosaccharide precursor of lipid A), have shown antagonist activity in murine macrophages frontiersin.org. A large panel of synthetic monosaccharide-based TLR4 modulators with variations in fatty chain length, nature (esters, amides, ethers, amines), and the number of phosphate groups (one or two) have been developed frontiersin.org. These studies reinforce that fatty acid chain length is a critical factor determining the potency and the agonist/antagonist behavior of TLR4 modulators acs.org.
Synthetic analogues, such as Eritoran, which is a synthetic Lipid A analogue with a 2+2 acyl chain arrangement similar to this compound, have been developed as TLR4 antagonists mdpi.comresearchgate.net. Eritoran directly binds to the hydrophobic pocket of MD-2 and blocks TLR4 dimerization mdpi.com. The development and study of such analogues have provided crucial insights into the structural requirements for antagonism.
The conformational flexibility of the disaccharide backbone has also been explored using synthetic mimetics. Replacing the flexible (1→6)-linked backbone of Lipid A with a conformationally confined scaffold resulted in the abrogation of species-specific agonistic activity of this compound, suggesting that the inherent plasticity of the backbone is decisive for the relocation of a lipid chain onto the surface of MD-2 and thus impacts ligand-receptor structure-function relationships acs.org.
Computational Approaches in SAR: Molecular Docking and Modeling
Computational approaches, including molecular docking and molecular dynamics simulations, have become essential tools in SAR analysis of this compound and its analogues, providing insights into their interactions with the TLR4-MD-2 complex at an atomic level mdpi.comcsic.esmdpi.com. These methods complement experimental studies by predicting binding conformations, affinities, and the dynamic behavior of the ligand-receptor complex mdpi.comnih.gov.
Molecular docking is widely used to predict the binding poses of ligands within the protein binding pocket and estimate their binding affinities mdpi.comnih.gov. For this compound, docking studies have helped to understand how its four acyl chains insert into the hydrophobic pocket of MD-2 and how the phosphate groups interact with charged residues on TLR4 and MD-2 csic.es.
Molecular dynamics (MD) simulations provide further insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding mdpi.comnih.gov. Long MD simulations have been used to study the TLR4/MD-2 system in complex with different ligands, observing conformational transitions, such as the movement of the Phe126 residue in MD-2, which is linked to the activation or inactivation state of the receptor csic.es. These simulations can illustrate how the level of acylation influences the architecture of the dimerization interface, leading to agonist or antagonist conformations csic.es.
Computational studies have also been applied to understand the species-specific activity of this compound. By analyzing the crystal structures of human and murine MD-2 in complex with this compound and performing molecular modeling, researchers have identified key differences in the binding pockets and residue interactions that explain why this compound acts as an antagonist in humans and a weak agonist in mice unimib.itcsic.es. For example, computational analysis supported the finding that the orientation of this compound is rotated by 180° in human versus murine MD-2 complexes, leading to different functional outcomes frontiersin.orgcsic.es.
While computational methods are powerful for predicting binding modes and simulating dynamics, their results often require validation through experimental studies nih.gov. However, they significantly accelerate the process of identifying potential lead compounds and understanding the molecular basis of their activity within SAR studies mdpi.commdpi.com.
| Computational Method | Application in this compound SAR | Reference |
| Molecular Docking | Predicting binding poses in MD-2 pocket, estimating binding affinities, understanding interactions with TLR4/MD-2 residues. | csic.esmdpi.comnih.gov |
| Molecular Dynamics | Simulating complex stability, observing conformational changes (e.g., Phe126 movement), understanding dimerization interface dynamics. | csic.esmdpi.com |
| Molecular Modeling | Analyzing structural differences in species-specific binding, creating models based on experimental data. | unimib.itcsic.es |
Advanced Research Methodologies and Experimental Approaches Involving Lipid Iva
X-ray Crystallography of Lipid IVA-Receptor Complexes
X-ray crystallography has been instrumental in providing high-resolution insights into how this compound interacts with the TLR4-MD-2 receptor complex, revealing the structural basis for its species-specific agonistic or antagonistic activity. Crystal structures of this compound in complex with both human TLR4-MD-2 and mouse TLR4-MD-2 have been determined frontiersin.orgrcsb.org. These studies show that in both human and mouse complexes, all four acyl chains of this compound are situated within the hydrophobic cavity of MD-2 frontiersin.org.
Structural Basis of Agonism and Antagonism
The distinct biological activities of this compound – acting as an antagonist for human TLR4-MD-2 and an agonist for mouse TLR4-MD-2 – are directly linked to its orientation and interaction within the MD-2 binding pocket and with TLR4 frontiersin.orgacs.orgpnas.org. In the antagonistic human TLR4-MD-2 complex, this compound is deeply confined within the hydrophobic cavity of human MD-2 frontiersin.orgpnas.org. This deep insertion, potentially stabilized by interactions between the phosphate (B84403) group of this compound and Lys122 at the entrance of the human MD-2 binding pocket, is thought to favor an antagonistic orientation frontiersin.orgpnas.org. This orientation does not induce the dimerization of the TLR4-MD-2 complex, a critical step for initiating intracellular signaling acs.org.
Conversely, in the agonistic mouse TLR4-MD-2 complex, this compound adopts an orientation similar to that of agonistic hexa-acylated Lipid A frontiersin.orgpnas.org. The diglucosamine backbone of this compound is shifted upward in the mouse complex compared to the human complex frontiersin.orgpnas.org. This upward shift allows a portion of the molecule, specifically the C3–C7 atoms of the R2 acyl chain, to be exposed to the solvent and interact with TLR4, contributing to the formation of the first dimerization interface frontiersin.org. The phosphate groups also play a crucial role in the mouse agonistic complex, forming hydrogen bonds with residues on both TLR4 and TLR4, contributing to the second dimerization interface frontiersin.org.
Differences in key amino acid residues between human and mouse MD-2 and TLR4 contribute to this species-specific recognition and activity frontiersin.orgacs.org. For instance, the presence of a negatively-charged glutamate (B1630785) residue (E122) at the mouth of the mouse MD-2 binding pocket, in contrast to Lys122 in human MD-2, repels the negatively-charged phosphate group of this compound, pushing the backbone upward and favoring the agonistic orientation frontiersin.org.
Elucidation of MD-2/TLR4 Interface
X-ray crystallography has been vital in elucidating the interface between MD-2 and TLR4 in the presence of this compound. The structures reveal how this compound, bound within the MD-2 pocket, influences the conformation of MD-2 and its interaction with TLR4, ultimately determining whether receptor dimerization and signaling occur frontiersin.orgresearchgate.net.
In the agonistic mouse TLR4-MD-2-Lipid IVA complex, the structure exhibits a dimeric "m"-shaped architecture, similar to that observed with agonistic LPS rcsb.org. This compound in this complex occupies a space similar to that of LPS, despite lacking two acyl chains rcsb.org. This suggests that in the mouse complex, this compound effectively bridges the two TLR4-MD-2 protomers, facilitating dimerization frontiersin.orgrcsb.org. Key interactions at the dimerization interface involve the phosphate groups of this compound and specific positively charged residues on TLR4 and TLR4* frontiersin.org.
In contrast, the crystal structure of the human MD-2-Lipid IVA complex (PDB ID 2E59) shows this compound buried within the MD-2 pocket without inducing dimerization of TLR4 acs.orgacs.orgresearchgate.net. The orientation of the diglucosamine backbone is rotated by 180° compared to the agonistic orientation, with the P1 group facing the concave region of TLR4 researchgate.netresearchgate.net. This antagonistic binding mode prevents the necessary interactions for TLR4 dimerization acs.orgresearchgate.net.
These structural studies highlight the critical role of both the ligand's structure and the subtle differences in the receptor proteins (MD-2 and TLR4) in determining the nature of the interaction and the subsequent immune response.
Biochemical Binding Assays
Biochemical binding assays are essential for quantifying the interaction between this compound and the TLR4-MD-2 complex, providing data on binding affinity and specificity. These assays complement structural studies by offering functional insights into the binding event.
Use of Radiolabeled this compound in Receptor Binding Studies
Radiolabeled this compound has been a valuable tool for directly measuring the binding of this compound to cells expressing TLR4-MD-2. Studies using 4'-³²P-Lipid IVA have demonstrated specific and saturable binding to macrophage-like cultured cells nih.gov. This binding can be inhibited by the presence of excess unlabeled this compound, confirming specificity nih.gov.
Binding assays with radioactive Lipid A and this compound have shown that this compound exhibits dose-dependent and saturable binding to mouse TLR4-human MD-2 oup.comnih.gov. While this compound is similar to Lipid A in its binding to mouse TLR4-MD-2, it shows distinct maximal binding to chimeric mouse TLR4-human MD-2 oup.com. The antagonistic activity of this compound in the context of human MD-2 is correlated with an augmented maximal binding compared to Lipid A oup.comnih.gov.
These studies indicate that this compound binds to the same site on TLR4-MD-2 as Lipid A and can inhibit Lipid A binding by occupying this site oup.com. The use of radiolabeled this compound allows for the quantitative assessment of these binding interactions and the determination of dissociation constants, providing crucial data on the affinity of this compound for the receptor complex oup.com.
| Ligand | Receptor Complex | Dissociation Constant (nM) | Maximal Binding Difference vs. Lipid A | Activity (Species-Specific) | Source |
| This compound | Mouse TLR4-MD-2 | ~28 | Not distinct | Agonist (Mouse), Antagonist (Human) frontiersin.orgacs.org | oup.com |
| This compound | Chimeric Mouse TLR4-Human MD-2 | ~10 | ~2-fold higher | Antagonist | oup.comnih.gov |
| Lipid A | Chimeric Mouse TLR4-Human MD-2 | ~5 | - | Agonist | oup.com |
Cell-Based Reporter Assays for TLR4 Activation
Cell-based reporter assays are widely used to assess the functional outcome of this compound binding to TLR4-MD-2, measuring the activation of downstream signaling pathways. These assays typically involve cells transfected with TLR4, MD-2, and a reporter construct that is activated by key transcription factors in the TLR4 signaling pathway, such as NF-κB.
Activation of the TLR4-MD-2 complex by agonists like LPS or, in some species, this compound, leads to the recruitment of adaptor proteins and initiation of signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines frontiersin.org.
Utilization of Human Monocytic Cell Lines (e.g., THP-1)
Human monocytic cell lines, such as THP-1 cells, are frequently utilized in cell-based reporter assays to study TLR4 activation by this compound oup.comresearchgate.netnih.govfrontiersin.orgplos.orgaai.org. THP-1 cells are responsive to LPS and can be induced to express CD14, a co-receptor involved in LPS recognition nih.govaai.org.
In these assays, THP-1 cells are often transfected with expression plasmids for human TLR4, MD-2, and a reporter gene, such as luciferase under the control of an NF-κB-responsive promoter nih.govplos.orgresearchgate.net. Stimulation of these cells with this compound allows researchers to measure NF-κB activation as an indicator of TLR4 signaling nih.govplos.orgresearchgate.net.
Studies using THP-1 cells have confirmed the species-specific activity of this compound. While THP-1 cells transfected with human TLR4 respond to LPS, this compound acts as an antagonist, inhibiting the LPS-induced response nih.gov. However, when THP-1 cells are transfected with hamster TLR4, they respond to this compound as an agonist, similar to native hamster macrophages nih.gov. This demonstrates that the species-specific pharmacological phenotype of this compound recognition is conferred by TLR4 nih.gov.
Reporter assays using THP-1 cells have also been used to assess the effect of this compound on cytokine production, such as TNF-α and IL-6, which are downstream products of TLR4 activation nih.govplos.orgresearchgate.net. These assays provide functional evidence supporting the antagonistic role of this compound in human cells by showing its ability to inhibit LPS-induced cytokine release nih.gov.
| Cell Line | Transfected Receptors/Reporter | Stimulus | Observed Response (Example) | This compound Activity in this Context | Source |
| THP-1 | Human TLR4, MD-2, NF-κB Reporter | LPS | NF-κB activation | Antagonist (inhibits LPS) | nih.govresearchgate.net |
| THP-1 | Human TLR4, MD-2, NF-κB Reporter | This compound | No significant activation | Antagonist | nih.govresearchgate.net |
| THP-1 | Hamster TLR4, MD-2, NF-κB Reporter | This compound | NF-κB activation | Agonist | nih.gov |
| THP-1 (CD14+) | - | LPS | Cytokine production (TNF-α, IL-6) | Antagonist (inhibits LPS) | nih.govplos.orgresearchgate.net |
| THP-1 (CD14+) | Human TLR4 overexpression | This compound + LPS | Reduced cytokine production | Antagonist | nih.gov |
HEK293 Cells Expressing TLR4/MD-2/CD14
Human embryonic kidney 293 (HEK293) cells are widely used in the study of this compound's interaction with the innate immune receptor complex. These cells, when transfected to stably or transiently express human or murine TLR4, MD-2, and CD14, serve as a robust system to assess the biological activity of this compound nih.govresearchgate.netfrontiersin.org. The co-expression of these three components is critical because CD14 facilitates the binding and transfer of LPS and its precursors like this compound to the TLR4-MD-2 complex, particularly at low ligand concentrations nih.govnih.govaai.org.
Experimental approaches in this system often involve stimulating the transfected HEK293 cells with varying concentrations of this compound and measuring downstream signaling events, such as the activation of the NF-κB pathway. This is commonly assessed using reporter gene assays, where NF-κB activation drives the expression of a detectable protein like secreted alkaline phosphatase (sAP) or luciferase nih.govresearchgate.netfrontiersin.orgaai.org.
Studies using this methodology have demonstrated the species-specific activity of this compound. For example, this compound acts as an antagonist for human TLR4-MD-2, meaning it can bind to the receptor complex but does not induce a significant signaling response and can inhibit the activity of agonists like Lipid A. In contrast, this compound acts as an agonist for mouse TLR4-MD-2, triggering an immune response frontiersin.orgnih.govaai.orgfrontiersin.org. This difference in activity is observed in HEK293 cells expressing the respective species' receptors. researchgate.netfrontiersin.orgaai.org
Data from these experiments can be presented in dose-response curves, illustrating the level of NF-κB activation (measured by reporter activity) at different this compound concentrations compared to known agonists (like Lipid A) or control conditions.
| This compound Concentration | Human TLR4/MD-2/CD14 (NF-κB Activity) | Mouse TLR4/MD-2/CD14 (NF-κB Activity) |
| Low | Low (Antagonistic/Basal) | Moderate (Agonistic) |
| High | Low (Antagonistic) | High (Agonistic) |
Note: This table represents a generalized outcome based on the described species-specific activity and would typically contain specific quantitative data (e.g., relative luciferase units or sAP levels) in a research article.
HEK-Blue™ cells, which are a specific line of HEK293 cells stably transfected with human TLR4, MD-2, CD14, and an NF-κB-inducible sAP reporter, are particularly useful for convenient monitoring of TLR4 activation by measuring sAP levels in the culture supernatant nih.govfrontiersin.org.
Site-Directed Mutagenesis of TLR4 and MD-2 to Probe Interaction Sites
Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues in TLR4 and MD-2 that are critical for their interaction with this compound and for mediating downstream signaling. By introducing specific point mutations in the genes encoding TLR4 or MD-2, researchers can alter individual amino acids and then express these mutant proteins in cells, often using the HEK293 system described above aai.orgnih.govnih.gov.
Studies employing this method have provided significant insights into the molecular basis of the species-specific response to this compound. For instance, mutations in murine MD-2, such as E122K at the hydrophobic pocket entrance, substantially reduce the response to this compound nih.gov. Combining this murine MD-2 mutation with mutations in murine TLR4 (e.g., K367E/S386K/R434Q) can effectively convert the murine cellular response to this compound into a human-like antagonistic response nih.gov. Conversely, simultaneous mutations in human MD-2 (e.g., K122E, K125L, Y41F, R69G) and human TLR4 (e.g., E369K/Q436R) can promote a murine-like agonistic response to this compound in human cells nih.gov.
These findings indicate that specific residues at the MD-2/TLR4 dimerization interface and the MD-2/TLR4 interaction surface opposite the dimerization interface are crucial determinants of this compound's species-specific activity nih.gov. Surface charge differences at these interfaces appear to affect receptor dimerization and the binding angle or rigidity between MD-2 and TLR4, thereby influencing activation nih.gov.
Mutagenesis studies have also helped to map the binding sites within MD-2 for this compound. While some residues identified by earlier mutagenesis studies were thought to be important for Lipid A binding, crystal structures later revealed that only a subset of these residues directly contact this compound in the inactive human MD-2-Lipid IVA complex aai.orgnih.gov.
Experimental data from mutagenesis studies often involve comparing the signaling response (e.g., NF-κB activation) of cells expressing wild-type receptors versus cells expressing mutant receptors when stimulated with this compound.
| Receptor Construct (Species) | Key Mutation(s) | This compound Activity (vs. Wild-Type) | Reference |
| Murine MD-2 | E122K | Reduced Agonism | nih.gov |
| Murine MD-2 + Murine TLR4 | E122K (MD-2) + K367E/S386K/R434Q (TLR4) | Abolished Agonism (Human-like) | nih.gov |
| Human MD-2 + Human TLR4 | K122E, K125L, Y41F, R69G (MD-2) + E369K/Q436R (TLR4) | Promoted Agonism (Murine-like) | nih.gov |
Note: This table summarizes findings from site-directed mutagenesis experiments and would typically include quantitative data on the magnitude of the response.
Proteomic and Enzymatic Activity Assays for Biosynthetic Studies
Proteomic and enzymatic activity assays are essential tools for studying the biosynthesis of this compound, which is an intermediate in the Lipid A biosynthetic pathway in Gram-negative bacteria nih.govnih.govmdpi.com. This pathway involves a series of nine essential enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, WaaA, LpxL, LpxM) that progressively assemble Lipid A from precursors like UDP-N-acetylglucosamine and acyl-ACP substrates nih.govmdpi.comfrontiersin.orgpnas.org. This compound is specifically formed by the action of LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK nih.govnih.govmdpi.com.
Proteomic studies can be used to identify and quantify the enzymes involved in this compound biosynthesis within bacterial cells under different conditions frontiersin.orgbiorxiv.orgnih.gov. Mass spectrometry-based proteomics allows for the large-scale analysis of protein expression, providing insights into which enzymes are present and at what levels, which can correlate with the cell's capacity for this compound production frontiersin.orgbiorxiv.orgnih.gov. For example, proteomic data has been used to estimate the copy numbers of key enzymes like LpxA, LpxD, WaaA, MsbA, and FtsH in E. coli, contributing to quantitative models of Lipid A biosynthesis nih.gov.
Enzymatic activity assays, on the other hand, directly measure the catalytic activity of individual enzymes or combinations of enzymes in the biosynthetic pathway nih.govscitechnol.com. These assays typically involve incubating purified enzymes with their specific substrates and cofactors and then analyzing the reaction products over time using techniques like liquid chromatography-mass spectrometry (LC-MS) nih.gov.
A tunable enzymatic synthesis platform has been developed where purified enzymes of the E. coli Lipid A biosynthetic pathway are reconstituted in vitro nih.gov. By including specific enzymes, researchers can enzymatically synthesize this compound and its precursors nih.gov. Control reactions, where specific enzymes are individually omitted, can verify the role of each enzyme in the pathway and confirm the formation of expected intermediates and the final product, this compound nih.gov. High-resolution LC-ESI-MS analysis is used to verify the formation and purity of the synthesized lipids nih.gov.
These assays allow researchers to:
Determine the substrate specificity of individual enzymes. nih.gov
Measure the reaction kinetics and turnover rates of enzymes. nih.gov
Investigate the effects of inhibitors on enzyme activity.
Engineer the this compound structure by modifying the enzymatic system or using orthologs from different bacterial species. nih.govnih.gov
| Enzymatic Module Included | Key Enzymes Present | Products Detected (LC-MS) | Relative Turnover Rate |
| Modules A-C | Fab enzymes, Acc enzymes | 3-hydroxymyristoyl-ACP | Low |
| Modules A-C + LpxA | ... + LpxA | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | Increased |
| Modules A-C + LpxA-LpxK | ... + LpxA, C, D, H, B, K | This compound | Highest |
Note: This table is illustrative of the type of data generated by in vitro enzymatic reconstitution assays and would contain specific quantitative measurements.
The combination of proteomic analysis to understand enzyme expression levels in vivo and enzymatic activity assays to dissect the biochemical steps in vitro provides a comprehensive approach to studying the complex biosynthesis of this compound.
Future Directions in Lipid Iva Academic Research
Further Elucidation of Biosynthetic Pathway Regulation and Enzyme Specificity
The biosynthesis of Lipid IVA is a complex enzymatic pathway involving several key enzymes. Future research aims to gain a deeper understanding of the intricate regulatory mechanisms governing this pathway and the precise specificity of the enzymes involved. Studies have already shed light on the regulation of Lipid A biosynthesis, including the controlled degradation of enzymes like LpxC and WaaA by the metalloprotease FtsH. plos.orgmicrobiologyresearch.org The levels of LpxC, for instance, are regulated based on growth rate, with slower growth increasing degradation and rapid growth stabilizing the protein. microbiologyresearch.org FtsH also regulates the incorporation of Kdo into Lipid A by controlling WaaA levels. microbiologyresearch.org
Further research could focus on identifying additional regulatory elements and understanding the signaling cascades that influence the activity and expression of the biosynthetic enzymes. Investigating the substrate specificity of enzymes like LpxA, which initiates the acylation process, remains crucial. While some LpxA homologues exhibit relaxed specificity for acyl chain length, others are highly specific. microbiologyresearch.orgresearchgate.net Understanding these nuances can provide insights into how bacteria can modify their lipid A structure, potentially impacting immune recognition and virulence. frontiersin.orgresearchgate.net Advanced techniques in enzymology and structural biology will be essential to delineate the catalytic mechanisms and substrate binding sites of these enzymes with higher precision.
Discovery of Novel Host Factors Interacting with this compound beyond TLR4
While the interaction of this compound with the TLR4-MD-2 complex is well-established, particularly its antagonistic activity on human TLR4 and agonistic activity on mouse TLR4, the potential for this compound to interact with other host factors remains an exciting area of future research. frontiersin.orgresearchgate.netmdpi.commdpi.com The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect microbial components. acs.org Exploring interactions with other TLRs or alternative innate immune sensors could reveal novel pathways influenced by this compound.
Furthermore, investigating interactions with host proteins involved in lipid binding, metabolism, or trafficking could uncover new roles for this compound in modulating cellular processes beyond direct immune activation. nih.gov The hydrophobic nature of this compound suggests potential interactions with lipid-binding domains in various host proteins. nih.gov Identifying these novel host factors could provide a more comprehensive understanding of the biological impact of this compound during bacterial infection or in other physiological contexts. Techniques such as pull-down assays, mass spectrometry-based proteomics, and advanced imaging could be employed to identify and characterize these interactions.
Advanced Synthetic Biology Approaches for Tailored this compound Analogues as Research Probes
The ability to synthesize precisely defined this compound analogues with specific structural modifications is invaluable for dissecting structure-activity relationships and developing research tools. Advanced synthetic biology approaches offer powerful avenues for creating tailored this compound variants. nih.govbeilstein-journals.org Enzymatic synthesis methods, for example, allow for the modular construction of this compound and its analogues, providing access to molecules with defined structural variations. nih.gov
Future directions include developing more efficient and versatile enzymatic or chemo-enzymatic synthesis platforms to generate a wider array of this compound analogues with modifications at different positions and with varying acyl chain lengths and saturation. nih.govbeilstein-journals.org Incorporating bio-orthogonal functionalities into these synthetic analogues can facilitate their use as probes for tracking their localization, interactions with host factors, and metabolic fate in live cells and in vivo. umn.edunih.gov These tailored probes will be critical for gaining a deeper mechanistic understanding of this compound's biological activities and for identifying its cellular targets.
Implications for Understanding Bacterial Pathogenesis and Host Immune Evasion
The ability of bacteria to modify their lipid A structure, including the production of this compound as an intermediate or a final form, has significant implications for bacterial pathogenesis and evasion of the host immune system. frontiersin.orgresearchgate.netpnas.orgontosight.ai Research has shown that alterations in lipid A structure can profoundly affect the ability of bacteria like Salmonella and Yersinia pestis to induce immune responses and influence their virulence. pnas.orgontosight.aimicrobiologyresearch.org
Future research should continue to explore how the production and modification of this compound contribute to the pathogenesis of various Gram-negative bacteria. This includes investigating the specific enzymes and regulatory mechanisms involved in lipid A remodeling during infection, and how these modifications impact bacterial survival, colonization, and dissemination within the host. Understanding how pathogens manipulate this compound structure to modulate or evade TLR4 signaling and potentially other immune recognition pathways is crucial for developing effective strategies to combat bacterial infections. frontiersin.orgresearchgate.netresearchgate.net
Development of Research Tools for Studying Innate Immunity and Endotoxin (B1171834) Signaling Pathways
This compound and its analogues serve as valuable research tools for studying innate immunity and the complex endotoxin signaling pathways initiated by TLR4. researchgate.netacs.org Given the species-specific activity of this compound on human and mouse TLR4, it is a particularly useful tool for dissecting the molecular basis of this differential recognition. frontiersin.orgnih.govnih.gov
Future efforts should focus on developing a broader range of well-characterized this compound-based research tools. This includes developing fluorescently labeled this compound analogues for imaging and tracking, immobilized this compound for affinity purification of interacting proteins, and modified analogues with altered signaling properties to probe specific aspects of TLR4 activation and downstream signaling cascades. acs.orgbeilstein-journals.org These tools will facilitate a more detailed understanding of the molecular events involved in endotoxin sensing, the role of coreceptors like MD-2 and CD14, and the downstream signaling pathways that lead to inflammatory responses. frontiersin.orgacs.orgnih.gov Furthermore, the development of computational models based on structural and biochemical data will aid in predicting the activity of this compound variants and designing novel probes or therapeutic candidates. researchgate.netnih.gov
Q & A
Q. What is the role of Lipid IVA in lipopolysaccharide (LPS) biosynthesis, and how can researchers validate its intermediate status in vitro?
this compound is the first bioactive intermediate in Lipid A biosynthesis, formed by phosphorylation of the disaccharide-1-phosphate precursor via LpxK kinase . To confirm its presence in enzymatic assays, researchers employ high-resolution LC-ESI-MS to detect the molecular ion [M-H]⁻ at m/z 1,716.8, alongside depletion of precursors like UDP-GlcNAc . Modular reconstitution of E. coli enzymes (e.g., LpxA, LpxC, LpxD) in vitro with acetyl-CoA, UDP-GlcNAc, and NADPH provides a controlled system to track pathway intermediates .
Q. How do researchers isolate this compound from bacterial cultures, and what analytical methods ensure purity?
this compound can be extracted from E. coli mutants deficient in downstream LPS modification enzymes (e.g., lpxL/lpxM knockouts). Post-extraction, mixed-mode chromatography (anion exchange/normal phase) separates this compound from contaminants like LPS, achieving >95% purity. Validation requires tandem MS for structural confirmation and limulus amebocyte lysate (LAL) assays to quantify residual endotoxin activity .
Q. What standard assays measure this compound's immunomodulatory activity, and how are confounding LPS signals mitigated?
THP-1 monocyte-derived macrophages are primed with PMA and exposed to this compound analogs. IL-6 secretion is quantified via ELISA, with antagonistic activity tested by co-administering 1 ng/mL LPS . To exclude LPS interference, pre-treatment with polymyxin B (binds LPS but not this compound) or stringent chromatographic purification (e.g., Figure S105 in ) is critical.
Advanced Research Questions
Q. How can enzymatic synthesis platforms be engineered to produce this compound analogs with tailored acyl chain profiles?
Modular substitution of acyltransferases alters chain length/saturation. For example:
- Replacing E. coli LpxA/C/D with P. aeruginosa homologs introduces C10/C12 hydroxyacyl chains .
- Using cyanobacterial FabZ instead of E. coli FabA/FabZ shifts products toward saturated C12 chains . Kinetic analysis (e.g., NADPH consumption rates) optimizes enzyme ratios (e.g., FabB:FabA at 10:1.5 increases unsaturated C14 yields) .
Q. How do researchers resolve contradictions in this compound's species-specific TLR4/MD-2 activity (agonist vs. antagonist)?
Murine TLR4/MD-2 responds to this compound as an agonist, while human TLR4/MD-2 recognizes it as an antagonist . Methodological approaches include:
- Crystallography : Compare murine vs. human MD-2 structures (e.g., murine residues F57, Y61, K122 critical for this compound binding) .
- Chimeric receptors : Swap MD-2 domains between species in HEK293 transfection assays to pinpoint binding determinants.
- Cytokine profiling : THP-1 cells treated with this compound analogs show biased agonism (e.g., Product A induces IL-22 over TNF-α), suggesting TLR4 downstream signaling divergence .
Q. What strategies improve yield and reproducibility in multi-enzyme this compound synthesis systems?
- Enzyme stoichiometry : A 5:10 µM ratio of LpxA/C/D/H/B/K ensures balanced flux through Modules A–D (Figure 2) .
- Cofactor recycling : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) sustain turnover rates >99 min⁻¹ .
- Real-time monitoring : UV spectroscopy tracks NADPH consumption at 340 nm to infer FabG/FabI activity .
Data Contradiction Analysis
Q. Why do some studies report unexpected acyl chain lengths in enzymatically synthesized this compound analogs?
P. aeruginosa LpxD exhibits promiscuity for C14 hydroxyacyl-ACP despite its C12 selectivity in vivo . Researchers must:
Q. How should researchers address batch-to-batch variability in this compound bioactivity assays?
Variability arises from residual LPS or inconsistent THP-1 differentiation. Mitigation includes:
- Normalization : Express IL-6 levels relative to housekeeping genes (e.g., GAPDH) .
- Standardized differentiation : 72-hour PMA treatment with FBS-free media ensures uniform macrophage maturation .
Key Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
